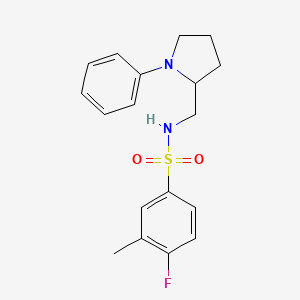

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c1-14-12-17(9-10-18(14)19)24(22,23)20-13-16-8-5-11-21(16)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16,20H,5,8,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMULHBGSAWLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Sulfonic Acid

4-Fluoro-3-methylbenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux conditions to yield 4-fluoro-3-methylbenzenesulfonyl chloride. This intermediate is highly reactive and serves as the electrophilic partner in subsequent amidation reactions.

Reaction Conditions

Amidation with Ammonia

The sulfonyl chloride is reacted with aqueous ammonia or ammonium hydroxide to form the primary sulfonamide. This step is critical for introducing the nitrogen center that will later couple with the pyrrolidine moiety.

Optimization Insight

- Excess ammonia (2.5 equiv) ensures complete conversion.

- Low temperatures (0–5°C) minimize side reactions such as hydrolysis.

Preparation of (1-Phenylpyrrolidin-2-yl)methylamine

The (1-phenylpyrrolidin-2-yl)methylamine fragment is synthesized through cyclization and functionalization strategies. Key methods include reductive amination, hydrogenation, and ring-closing metathesis.

Reductive Amination of Succindialdehyde

Succindialdehyde undergoes reductive amination with aniline and sodium cyanoborohydride (NaBH₃CN) to form 1-phenylpyrrolidine. Subsequent formylation and reduction yield the target amine.

Procedure

- Cyclization:

- Formylation:

- 1-Phenylpyrrolidine is treated with formic acid and acetic anhydride to introduce a formyl group at the 2-position.

- Reduction:

Hydrogenation of Nitro Precursors

Nitro-containing precursors, such as methyl 4-nitro-3-phenylbutyrate, are hydrogenated over Raney nickel to form pyrrolidine derivatives. This method is scalable and avoids harsh reducing agents.

Example

- Substrate: Methyl 4-nitro-3-phenylbutyrate

- Conditions: H₂ (1 atm), Raney Ni, ethanol, 25°C, 3 h

- Yield: 82%

Coupling Strategies

The final step involves coupling the sulfonamide core with the pyrrolidine-methylamine fragment. Two primary methods are employed: nucleophilic substitution and direct amidation.

Nucleophilic Substitution

The sulfonamide nitrogen attacks a halogenated pyrrolidine derivative (e.g., (1-phenylpyrrolidin-2-yl)methyl bromide) in the presence of a base such as triethylamine (Et₃N).

Reaction Conditions

Direct Amidation

4-Fluoro-3-methylbenzenesulfonyl chloride reacts directly with (1-phenylpyrrolidin-2-yl)methylamine in dichloromethane (DCM) at 0°C. This method avoids intermediate isolation and improves overall efficiency.

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2 h |

| Solvent | DCM |

| Yield | 89% |

Alternative Synthetic Routes

Automated Negishi Coupling

Recent advances in flow chemistry enable the use of Negishi coupling to assemble complex sulfonamides. Organozinc reagents derived from alkyl halides couple with aryl halides in the presence of Pd catalysts.

Advantages

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization and coupling steps, reducing reaction times from hours to minutes. For example, forming the pyrrolidine ring via microwave-assisted reductive amination achieves 90% yield in 15 minutes.

Analytical Characterization

Critical characterization data for 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide include:

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonamide group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Benzenesulfonamides ()

Compounds such as 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives exhibit antifungal activity against Candida albicans (MIC: ≤6.2–25 µg/mL). Key structural and functional differences compared to the target compound include:

- Substituent Position: The antifungal derivatives have a 4-chloro-5-methyl substitution pattern, whereas the target compound has 4-fluoro-3-methyl.

- N-Substituent: The antifungal compounds feature a phthalazinone-imino group, which contributes to π-π stacking and hydrogen bonding. In contrast, the target’s (1-phenylpyrrolidin-2-yl)methyl group introduces conformational flexibility and basicity from the pyrrolidine ring, possibly altering membrane permeability or metabolic stability .

Table 1: Antifungal Activity vs. Structural Features

α-Branched N-Sulfonyl Amines ()

Rhodium-catalyzed synthesis of α-branched sulfonamides like 4-fluoro-N-((3-methyl-2-(pyridin-2-yl)phenyl)(phenyl)methyl)benzenesulfonamide (S3) highlights:

- Synthetic Methodology : The target compound’s synthesis may require distinct strategies (e.g., reductive amination) compared to Rh-catalyzed C–C bond formation used for S3. Reaction efficiency and scalability could vary significantly.

- This difference may influence interactions with enzymes or receptors .

Chromenone-Pyrazolopyrimidine Derivatives ()

The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide () shares a sulfonamide group but differs in:

- Core Heterocycles: The chromenone-pyrazolopyrimidine system in ’s compound introduces planar aromaticity and hydrogen-bonding sites, contrasting with the target’s simpler benzene-pyrrolidine framework.

- Physical Properties : ’s compound has a molecular weight of 589.1 g/mol and melting point (175–178°C), suggesting higher rigidity. The target compound’s smaller size and flexible pyrrolidine may lower melting point and enhance solubility .

Key Research Findings and Implications

- Substituent Effects : Fluorine at the 4-position (target) vs. chlorine () may reduce toxicity and improve metabolic stability.

- N-Substituent Design : The pyrrolidine-phenyl group in the target compound could offer advantages in blood-brain barrier penetration compared to bulkier substituents in S3 ().

- Synthetic Feasibility : The absence of transition-metal catalysis (unlike ) may simplify the target’s synthesis but require optimization for yields.

Biological Activity

4-Fluoro-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, with the molecular formula CHFNOS and a molecular weight of 348.44 g/mol, is a sulfonamide compound notable for its structural complexity and potential biological applications. This compound features a fluorine atom, a methyl group, and a sulfonamide moiety, which may influence its interactions with biological targets, making it a candidate for drug development and other scientific investigations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the benzenesulfonamide core

- Introduction of the fluorine and methyl groups

- Attachment of the phenylpyrrolidinyl moiety through reductive amination

These synthetic routes may utilize nucleophilic substitution reactions to introduce the fluorine atom and amidation reactions to form the sulfonamide bond. The compound's structure, characterized by a five-membered nitrogen-containing pyrrolidine ring, enhances its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, studies suggest that compounds with similar structures may exhibit enzyme inhibition or receptor binding capabilities, which are crucial for therapeutic applications.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, and derivatives like this compound could exhibit similar effects against bacterial strains.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, although detailed studies are required to elucidate the specific pathways involved in its action .

Research Findings and Case Studies

Several studies have investigated the biological implications of sulfonamide compounds:

- Inhibition Studies : In vitro assays have shown that compounds structurally related to this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential utility in metabolic disorders .

- Cell Viability Assays : Research on related compounds has demonstrated varying degrees of cytotoxicity in cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in human cancer cells at micromolar concentrations .

- Genotoxicity Testing : While comprehensive genotoxicity data for this specific compound is lacking, related studies have reported mixed results regarding the genotoxic potential of sulfonamides. Some compounds have shown weak genotoxic effects in mammalian cell assays, necessitating further investigation into the safety profile of this compound .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other sulfonamide derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | CHFNOS | 348.44 g/mol | Potential enzyme inhibition; cytotoxic effects |

| Sulfanilamide | CHNOS | 173.23 g/mol | Antibacterial activity; low toxicity |

| Trimethoprim | CHNOS | 290.38 g/mol | Antimicrobial; inhibits dihydrofolate reductase |

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios. highlights DoE for optimizing diazomethane synthesis, applicable here .

- Monitor intermediates via HPLC or LC-MS to identify side products (e.g., over-sulfonylation).

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the pyrrolidine and sulfonamide moieties. provides a template for interpreting split patterns in sulfonamides (e.g., NH proton at δ 10.20 ppm) .

- 19F NMR : Confirm fluorine substitution at the 4-position (typically δ -110 to -120 ppm).

- X-ray Crystallography : Single-crystal analysis (e.g., ) resolves stereochemistry and confirms the spatial arrangement of the phenylpyrrolidine and sulfonamide groups. Use SHELX or OLEX2 for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.